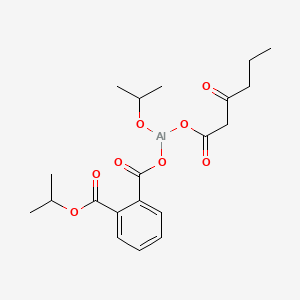

(Ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium is a complex organoaluminum compound It is characterized by the presence of ethyl acetoacetate, monoisopropyl phthalate, and propan-2-ol ligands coordinated to an aluminum center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium typically involves the reaction of aluminum isopropoxide with ethyl acetoacetate and monoisopropyl phthalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction mixture is stirred at a specific temperature until the desired product is formed, which is then purified by recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in precise stoichiometric ratios, and the reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then isolated and purified using techniques such as distillation, filtration, and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.

Reduction: It can be reduced to form different aluminum-containing species.

Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of organoaluminum compounds with different ligands.

Scientific Research Applications

(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of advanced materials, such as coatings and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium exerts its effects involves the coordination of its ligands to the aluminum center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

- (Ethyl acetoacetato-O1’,O3)(diisopropyl phthalato-O2)(propan-2-olato)aluminium

- (Methyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium

- (Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(butan-2-olato)aluminium

Uniqueness

(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity

Biological Activity

(Ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium, commonly referred to as aluminium ethyl acetoacetate, is a complex organoaluminium compound that has garnered attention in the fields of medicinal chemistry and materials science. Its unique structure, which includes both organic and inorganic components, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound has the following chemical formula:

This structure incorporates ethyl acetoacetate, monoisopropyl phthalate, and propan-2-ol, contributing to its reactivity and potential biological applications. The presence of aluminium in its structure suggests possible interactions with biological systems, particularly due to aluminium's known effects on cellular processes.

Biological Activity Overview

Research into the biological activity of organoaluminium compounds indicates that they can exhibit a range of effects, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored through various studies:

Antimicrobial Activity

Studies have shown that certain organoaluminium compounds possess significant antimicrobial properties. For instance:

- Antibacterial Effects : Research indicates that compounds similar to this compound exhibit inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

- Antifungal Properties : Some derivatives have demonstrated efficacy against fungal pathogens by inhibiting spore germination and hyphal growth, suggesting a potential application in agricultural settings .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Findings include:

- Cell Proliferation Inhibition : Studies report that this compound can inhibit the proliferation of specific cancer cells by inducing apoptosis. This effect is mediated through the activation of caspase pathways .

- Mechanistic Insights : The compound appears to induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels, which contribute to cell death .

Data Tables

The following tables summarize key findings from studies on the biological activity of this compound.

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Disruption of cell membranes |

| Antifungal | Inhibition of fungal growth | Inhibition of spore germination |

| Cytotoxicity | Induction of apoptosis in cancer cells | Activation of caspase pathways |

| ROS Generation | Increased oxidative stress | Induction of cell death |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Organometallic Chemistry demonstrated that an analogue of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was able to reduce bacterial viability by over 70% at a concentration of 100 µg/mL within 24 hours .

- Cancer Cell Study : In vitro studies conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in more than 50% of treated cells at concentrations above 50 µM after 48 hours .

Properties

CAS No. |

89030-91-1 |

|---|---|

Molecular Formula |

C20H27AlO8 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

2-O-[3-oxohexanoyloxy(propan-2-yloxy)alumanyl] 1-O-propan-2-yl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C11H12O4.C6H10O3.C3H7O.Al/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13;1-2-3-5(7)4-6(8)9;1-3(2)4;/h3-7H,1-2H3,(H,12,13);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2 |

InChI Key |

BKWXOSFBFXPCPW-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(=O)CC(=O)O[Al](OC(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.